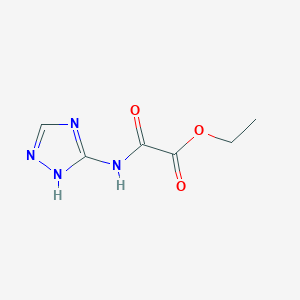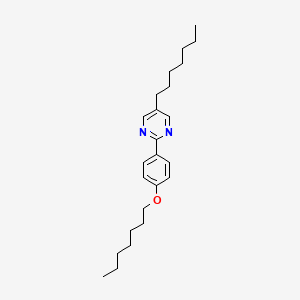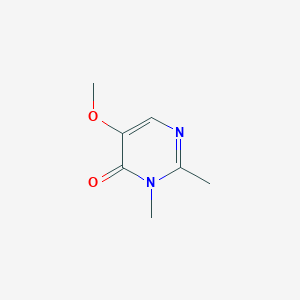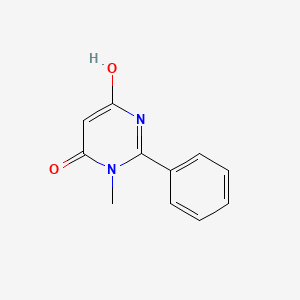
ethyl 2H-1,2,4-triazol-3-ylcarbamoylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 1H-1,2,4-triazol-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. These interactions can modulate enzyme activities, receptor functions, and cellular processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate can be compared with other triazole derivatives such as:
- Ethyl 2-((1H-1,2,3-triazol-4-yl)amino)-2-oxoacetate
- Ethyl 2-((1H-1,2,4-triazol-3-yl)amino)-2-oxoacetate
- Ethyl 2-((1H-1,2,3-triazol-5-yl)amino)-2-oxoacetate
These compounds share similar structural features but differ in the position of nitrogen atoms within the triazole ring.
Propiedades
Número CAS |
13581-64-1 |
|---|---|
Fórmula molecular |
C6H8N4O3 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
ethyl 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetate |
InChI |
InChI=1S/C6H8N4O3/c1-2-13-5(12)4(11)9-6-7-3-8-10-6/h3H,2H2,1H3,(H2,7,8,9,10,11) |
Clave InChI |
QWRCBKZTRVMCCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=NC=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)







![5-Chloro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214930.png)



